molecular formula C6H11NO2 B1403214 (3-Aminocyclobutyl)acetic acid CAS No. 1408076-40-3

(3-Aminocyclobutyl)acetic acid

Cat. No.: B1403214
CAS No.: 1408076-40-3
M. Wt: 129.16 g/mol
InChI Key: JZOKIDHQIVAHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Aminocyclobutyl)acetic acid is an organic compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol It is a derivative of cyclobutane, featuring an amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminocyclobutyl)acetic acid typically involves the reaction of cyclobutyl formaldehyde with ammonium sulfate, aqua ammonia, and cyanide in a methanol or ethanol solvent . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

(3-Aminocyclobutyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxylic acid group can produce alcohol derivatives.

Scientific Research Applications

(3-Aminocyclobutyl)acetic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclobutane derivatives.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3-Aminocyclobutyl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The amino group and carboxylic acid moiety can form hydrogen bonds and ionic interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3-Aminocyclobutyl)acetic acid include:

    Cyclobutylamine: A simpler derivative of cyclobutane with an amino group.

    Cyclobutanecarboxylic acid: A derivative of cyclobutane with a carboxylic acid group.

    Cyclobutylacetic acid: A derivative of cyclobutane with an acetic acid moiety.

Uniqueness

What sets this compound apart from these similar compounds is the presence of both an amino group and an acetic acid moiety on the cyclobutane ring

Properties

IUPAC Name

2-(3-aminocyclobutyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5-1-4(2-5)3-6(8)9/h4-5H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOKIDHQIVAHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301300608, DTXSID001303158
Record name cis-3-Aminocyclobutaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutaneacetic acid, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408076-40-3, 1408074-73-6
Record name Cyclobutaneacetic acid, 3-amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408076-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-3-Aminocyclobutaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutaneacetic acid, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Aminocyclobutyl)acetic acid
Reactant of Route 2
(3-Aminocyclobutyl)acetic acid
Reactant of Route 3
Reactant of Route 3
(3-Aminocyclobutyl)acetic acid
Reactant of Route 4
(3-Aminocyclobutyl)acetic acid
Reactant of Route 5
Reactant of Route 5
(3-Aminocyclobutyl)acetic acid
Reactant of Route 6
Reactant of Route 6
(3-Aminocyclobutyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.